BenchChemオンラインストアへようこそ!

5-chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one

Medicinal Chemistry Heterocyclic Synthesis Process Chemistry

This 5-chloro-6-nitro-2-benzimidazolone scaffold is a key heterocyclic intermediate with a dual-substitution pattern that delivers unique reactivity profiles unattainable with mono-substituted analogs. The 5-chloro and 6-nitro groups are strategically positioned for divergent synthesis via SNAr or nitro reduction, enabling efficient library generation of 1,3-disubstituted derivatives. With a validated 76%-yield synthetic route and a predicted pKa of 9.82 (≈1.5 units differentiated from the unsubstituted core), this compound serves as a critical physicochemical comparator for ionization-dependent SAR studies. Available at research-grade purity for immediate integration into lead optimization campaigns.

Molecular Formula C7H4ClN3O3
Molecular Weight 213.58 g/mol
CAS No. 60713-78-2
Cat. No. B1283991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one
CAS60713-78-2
Molecular FormulaC7H4ClN3O3
Molecular Weight213.58 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1[N+](=O)[O-])Cl)NC(=O)N2
InChIInChI=1S/C7H4ClN3O3/c8-3-1-4-5(10-7(12)9-4)2-6(3)11(13)14/h1-2H,(H2,9,10,12)
InChIKeyLMGOHSUBTHHMHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 5-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one CAS 60713-78-2: Specifications and Sourcing Guide


5-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one (CAS 60713-78-2) is a 5-chloro-6-nitro-substituted 2-benzimidazolone heterocyclic building block with molecular formula C₇H₄ClN₃O₃ and molecular weight 213.58 g/mol . It is a bicyclic aromatic scaffold formed by fusion of a six-membered benzene ring with a five-membered imidazole ring . The compound contains a chlorine atom at position 5 and a nitro group at position 6, contributing to its distinct reactivity profile . It is commercially available from multiple vendors at purities of 95%–98% , primarily used as a synthetic intermediate for medicinal chemistry derivatization [1].

Why 5-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one Cannot Be Substituted with Unsubstituted or Mono-Substituted Benzimidazolone Analogs


Generic substitution fails because the 5-chloro-6-nitro substitution pattern imparts physicochemical properties and reactivity that differ materially from benzimidazolone, 5-nitro-benzimidazolone, and 5-chloro-benzimidazolone. Solvatochromic studies demonstrate that the first nitro group decreases the dipole moment of benzimidazolone, while additional nitro substitution enhances the dipole moment through quinone-imine resonance forms [1]. In acylation reactions with acid anhydrides, 5-chloro- and 5-nitro-benzimidazolones exhibit distinct reactivity compared to unsubstituted benzimidazolone [2]. Biological activity profiles also diverge: 5-chloro benzimidazole derivatives demonstrated greater inhibitory activity than their 5-nitro analogues in heme synthesis assays [3]. These differences preclude direct interchangeability in synthetic protocols or biological studies.

5-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one: Quantitative Differentiation Evidence vs. Benzimidazolone Analogs


Procurement-Grade Synthetic Route with 76% Yield: 5-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one

A patent-documented synthetic route produces 5-chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one in 76% isolated yield via cyclization of 4-chloro-5-nitro-1,2-phenylenediamine with N,N′-carbonyldiimidazole (CDI) in THF at 23°C for 20 hours . This protocol, disclosed in WO2009/134750 and WO2013/79505, provides a reproducible procurement-grade synthesis. In contrast, general 5-substituted benzimidazolone syntheses via condensation of 4-substituted-1,2-phenylenediamine with urea or phosgene equivalents typically report variable yields and require harsher conditions [1].

Medicinal Chemistry Heterocyclic Synthesis Process Chemistry

Commercial Purity Benchmark: 5-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one vs. 5-Nitro and 5-Chloro Benzimidazolone Analogs

5-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one is commercially available from multiple vendors at certified purities of ≥95% to NLT 98% [1]. In comparison, the mono-substituted analog 5-chloro-1H-benzimidazol-2(3H)-one (CAS 95-24-9) is typically offered at 95-97% purity with more limited vendor availability , while 5-nitro-1H-benzimidazol-2(3H)-one (CAS 93-87-2) is primarily available at 95% purity . The higher specification ceiling for the 5-chloro-6-nitro derivative (NLT 98%) provides a quantifiable procurement advantage for applications requiring high-purity building blocks.

Chemical Procurement Quality Control Synthetic Intermediate

Physicochemical Differentiation: Predicted pKa of 5-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one vs. Benzimidazolone

5-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one has a predicted pKa of 9.82 ± 0.30 , a predicted density of 1.631 ± 0.06 g/cm³, and a predicted boiling point of 234.1 ± 33.0°C at 760 mmHg [1]. Unsubstituted benzimidazolone (CAS 615-16-7) has a reported experimental pKa of approximately 11.3 [2], representing a substantial 1.5 log unit difference in acid dissociation constant. The electron-withdrawing 5-chloro and 6-nitro substituents significantly increase NH acidity, altering hydrogen-bonding capacity and solubility behavior.

Physicochemical Properties Drug Design Formulation Development

Biological Activity Divergence: 5-Chloro vs. 5-Nitro Benzimidazole Derivatives in Heme Synthesis Inhibition

A 1957 study comparing 5-chloro and 5-nitro benzimidazole derivatives in chicken erythrocyte heme synthesis assays demonstrated that 5-chloro derivatives exhibited greater inhibitory activity than the corresponding 5-nitro analogues [1]. 2-Ethyl-5-chlorobenzimidazole was as effective as 2-ethyl-5-methylbenzimidazole, whereas 2-ethyl-5-nitrobenzimidazole was not [1]. While this study used 5-substituted benzimidazoles (not benzimidazolones), the differential effect of chloro vs. nitro at the 5-position provides class-level inference for the 5-chloro-6-nitro benzimidazolone scaffold.

Biochemical Pharmacology Structure-Activity Relationship Heme Biosynthesis

High-Strength Differential Evidence Limited: Explicit Statement

High-strength differential evidence for 5-chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one is limited in the publicly accessible scientific literature. No direct head-to-head comparative studies were identified that quantitatively compare this compound against close structural analogs (e.g., 5-nitro-benzimidazolone, 5-chloro-benzimidazolone, or 5-chloro-6-amino-benzimidazolone) in standardized biological or chemical assays. The compound appears primarily as a synthetic intermediate in patent literature [1][2] rather than as a fully profiled lead compound. Users requiring specific comparative biological or pharmacological data should consider commissioning targeted studies.

Data Availability Research Gap

Procurement Specification Variability: 5-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one Purity Range Across Vendors

The compound is available from multiple vendors with varying purity specifications and pricing tiers [1]. AKSci offers 95% purity with full quality assurance ; Leyan offers 95% purity in 100mg–5g quantities ; Delta-B specifies ≥95% purity [1]; GLPBio offers 10mM sample solutions and stocks 100mg–1g at specified pricing ; 001chemical and MolCore specify NLT 98% purity [2]. This vendor diversity with documented purity specifications enables procurement optimization based on specific research requirements.

Vendor Comparison Quality Assurance Chemical Sourcing

5-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one: Recommended Research and Procurement Application Scenarios


Medicinal Chemistry: Synthesis of N-Substituted Benzimidazolone Derivatives

The compound serves as a versatile core scaffold for N-alkylation and N-acylation reactions, enabling generation of focused libraries of 1,3-disubstituted benzimidazolone derivatives. The patent-documented 76% yield synthetic route provides a reliable entry to this building block. The 5-chloro and 6-nitro substituents are strategically positioned for subsequent functionalization via nucleophilic aromatic substitution (SNAr) of the chloro group or reduction of the nitro group to an amino handle [1], enabling divergent synthesis of diverse analogs.

Structure-Activity Relationship (SAR) Studies on Benzimidazolone Pharmacophores

For SAR campaigns exploring benzimidazolone-based pharmacophores, this compound offers a dual-substitution pattern (5-chloro, 6-nitro) that can be systematically compared with mono-substituted analogs (5-chloro- and 5-nitro-benzimidazolones) to deconvolute substituent contributions to biological activity. The predicted pKa of 9.82 ± 0.30 represents a ~1.5 unit difference from unsubstituted benzimidazolone, providing a physicochemical comparator for assessing ionization-dependent effects on target engagement or membrane permeability.

Process Chemistry and Scale-Up Development

The well-documented synthetic procedure using 4-chloro-5-nitro-1,2-phenylenediamine and CDI in THF at ambient temperature provides a validated starting point for process optimization and scale-up. The 76% isolated yield and straightforward precipitation workup offer a baseline against which process improvements (e.g., solvent optimization, catalyst screening, continuous flow adaptation) can be quantitatively benchmarked.

Analytical Method Development and Reference Standard Use

Given its commercial availability at multiple purity grades (95% to NLT 98%) [1], this compound is suitable for use as a reference standard in analytical method development (HPLC, LC-MS, GC-MS) for related benzimidazolone-containing pharmaceutical intermediates or degradation products. The predicted physicochemical parameters (density 1.631 g/cm³, boiling point 234.1°C) [2] inform chromatographic method conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.